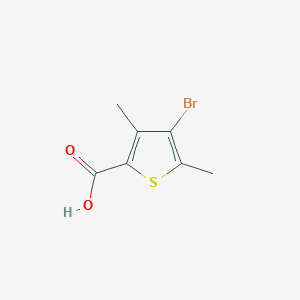

4-Bromo-3,5-dimethylthiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

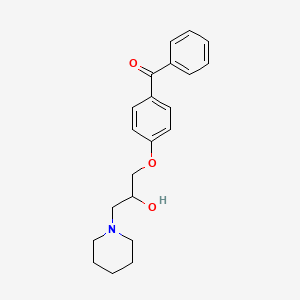

“4-Bromo-3,5-dimethylthiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1781775-29-8 . It has a molecular weight of 235.1 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h1-2H3,(H,9,10) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Unfortunately, the web search results did not provide more detailed information on its physical and chemical properties.Aplicaciones Científicas De Investigación

Scalability of Supramolecular Networks

The study by Dienstmaier et al. (2010) explores the scalability of supramolecular networks through the investigation of tricarboxylic acid monolayers at the liquid-solid interface. This research provides insights into the formation of two-dimensional nanoporous networks with varying pore sizes, emphasizing the role of packing density and hydrogen bonding in the assembly of such networks. The findings highlight the potential applications of 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid derivatives in creating high-density, scalable supramolecular structures with specific pore characteristics (Dienstmaier et al., 2010).

Bromodecarboxylation Reactions

Zwanenburg and Wynberg (2010) discuss the bromodecarboxylation of thiophenecarboxylic acids, providing a synthetic perspective that is vital for understanding the chemical transformations of compounds like this compound. The research outlines a method for producing dibromo-dimethylthiophene derivatives, showcasing the utility of this compound in synthesizing complex organic molecules (Zwanenburg & Wynberg, 2010).

Inhibition of Carbonic Anhydrase Isoenzymes

A study by Boztaş et al. (2015) investigates the inhibitory effects of dimethoxybromophenol derivatives, which can be synthesized from precursors like this compound, on carbonic anhydrase isoenzymes. The research demonstrates the potential of these derivatives in medical applications, particularly in designing inhibitors for enzymes involved in various physiological and pathological processes (Boztaş et al., 2015).

Electrocatalytic Degradation Studies

Xu et al. (2018) explore the electrocatalytic degradation of 4-bromophenol, a compound related to this compound, to understand the degradation mechanism, kinetics, and toxicity evolution in water. This study is crucial for environmental chemistry and pollution control, indicating how derivatives of this compound can be utilized in water treatment and detoxification processes (Xu et al., 2018).

G Protein-Coupled Receptor Agonists

Research by Deng et al. (2011) identifies thieno[3,2-b]thiophene-2-carboxylic acid derivatives as potent GPR35 agonists, showcasing the therapeutic potential of this compound derivatives in pharmacology, especially in modulating G protein-coupled receptors for treating various diseases (Deng et al., 2011).

Safety and Hazards

The safety information for “4-Bromo-3,5-dimethylthiophene-2-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautionary measures to be taken when handling the compound.

Propiedades

IUPAC Name |

4-bromo-3,5-dimethylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQWFEFERRBZGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Isobutylphenyl)-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2916222.png)

![3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2916225.png)

![N-[3-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2916230.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2916232.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2916236.png)

![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916243.png)

![5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2916244.png)